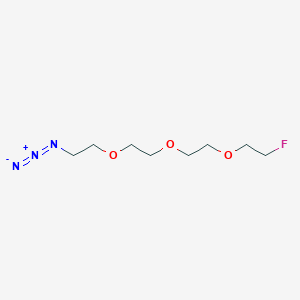
Azido-PEG3-flouride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azido-PEG3-flouride is a compound that features a polyethylene glycol (PEG) spacer with an azide group and a fluorine atom. The hydrophilic PEG spacer enhances its solubility in aqueous media, making it a valuable reagent in various chemical reactions, particularly in Click Chemistry. The azide group can react with alkyne, BCN, and DBCO to form stable triazole linkages .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG3-flouride can be synthesized through a series of chemical reactions involving the introduction of the azide group and the fluorine atom into the PEG chain. One common method involves the reaction of PEG with azido compounds under controlled conditions. The reaction typically requires the use of solvents such as dimethyl sulfoxide (DMSO) or dimethyl formamide (DMF) and is carried out at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The compound is often produced in reagent grade for research purposes and is stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Azido-PEG3-flouride undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Click Chemistry: The azide group reacts with alkynes, BCN, and DBCO to form stable triazole linkages.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
- Alkynes
- BCN (Bicyclo[6.1.0]nonyne)
- DBCO (Dibenzocyclooctyne)
These reactions are typically carried out in solvents like DMSO or DMF at room temperature .
Major Products Formed
The major products formed from these reactions are triazole linkages, which are stable and useful in various applications, including bioconjugation and material science .
Scientific Research Applications
Azido-PEG3-flouride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Click Chemistry to form stable triazole linkages.
Biology: Employed in bioconjugation reactions to label proteins and other biomolecules.
Medicine: Utilized in drug delivery systems due to its hydrophilic properties and ability to form stable linkages.
Industry: Applied in the synthesis of advanced materials and polymers
Mechanism of Action
The mechanism of action of Azido-PEG3-flouride involves the specific reaction of the azide group with thiol groups on proteins or peptides, forming stable covalent bonds. This crosslinking ability makes it a valuable tool in bioconjugation reactions .
Comparison with Similar Compounds
Similar Compounds
Azido-PEG3-amine: Contains an azide group and an amine group, used in similar bioconjugation reactions.
Azido-PEG3-acid: Features an azide group and a carboxylic acid group, reactive with primary amine groups.
Uniqueness
Azido-PEG3-flouride is unique due to the presence of the fluorine atom, which can impart additional properties such as increased stability and reactivity in certain chemical environments .
Properties
Molecular Formula |
C8H16FN3O3 |
|---|---|
Molecular Weight |
221.23 g/mol |
IUPAC Name |
1-azido-2-[2-[2-(2-fluoroethoxy)ethoxy]ethoxy]ethane |
InChI |
InChI=1S/C8H16FN3O3/c9-1-3-13-5-7-15-8-6-14-4-2-11-12-10/h1-8H2 |
InChI Key |
PAFRRASHGCWMIQ-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCF)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















